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Compound of Interest

Compound Name:
2-(2-Methoxyethoxy)-5-

methylphenol

Cat. No.: B8176744

Get Quote

Executive Summary & Compound Identity
2-(2-Methoxyethoxy)-5-methylphenol is a specialized phenolic ether intermediate,

structurally distinct from common congeners like Creosol (2-methoxy-5-methylphenol). Its

specific substitution pattern—featuring a glycol ether side chain at the ortho position relative to

the phenolic hydroxyl—imparts unique solubility and thermal properties critical for its use as a

pharmaceutical intermediate or functional monomer.

Unlike simple methoxyphenols, the presence of the 2-methoxyethoxy moiety introduces

additional hydrogen bond acceptor sites and increases conformational flexibility, significantly

altering the thermodynamic landscape (enthalpy of fusion, heat capacity, and lipophilicity).
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Attribute Detail

Chemical Name 2-(2-Methoxyethoxy)-5-methylphenol

CAS Number 2361312-04-9

Molecular Formula

Molecular Weight 182.22 g/mol

SMILES Cc1cc(O)c(OCCOC)cc1

Structural Class
Alkoxy-substituted Phenol / Glycol Ether

Derivative

Theoretical Thermodynamic Baseline
In the absence of historical experimental data for this specific New Chemical Entity (NCE), we

establish a theoretical baseline using Group Contribution Methods (Joback and molecular

mechanics). These values serve as the initial bounds for experimental validation.

Predicted Thermodynamic Parameters
Values estimated via Joback Method and consensus molecular modeling.
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Property Predicted Value Confidence Interval Mechanistic Insight

Boiling Point (

)
285°C ± 15°C High

Elevated vs. Creosol (

C) due to increased

MW and ether chain

polarity.

Melting Point (

)
35°C - 45°C Medium

Likely a low-melting

solid or viscous liquid

at RT due to

disruption of crystal

packing by the flexible

ethoxy chain.

Enthalpy of

Vaporization (

)

62.5 kJ/mol Medium

Driven by

intermolecular H-

bonding (Phenol -OH)

and dipole

interactions.

LogP (Octanol/Water) 1.8 - 2.1 High

The hydrophilic glycol

ether chain lowers

LogP compared to 5-

methylphenol (LogP

~2.5).

Water Solubility ~5 - 10 g/L Medium

Significantly higher

than alkylphenols due

to the ether oxygen

acceptors.
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Expert Insight: The critical thermodynamic deviation in this molecule is the intramolecular

hydrogen bond potential between the phenolic proton and the ether oxygen in the ortho chain.

This interaction often lowers the boiling point slightly relative to intermolecular predictions and

stabilizes the molecule against oxidative degradation.

Experimental Analysis Protocols
To validate the theoretical baseline, the following self-validating experimental workflows are

required. These protocols are designed to generate regulatory-grade thermodynamic data

(e.g., for IND filings).

Thermal Analysis Workflow (DSC/TGA)
Objective: Determine precise melting point (

), glass transition (

), and thermal stability (

).

Protocol:

Sample Prep: Hermetically seal 2-5 mg of 2-(2-Methoxyethoxy)-5-methylphenol in an

aluminum pan.

Instrument: Differential Scanning Calorimetry (DSC) with TGA coupling.

Cycle:

Equilibrate at -40°C.

Ramp 10°C/min to 150°C (First Heat) -> Observe
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and volatile loss.

Cool 10°C/min to -40°C -> Observe crystallization (

) or glass transition (

).

Ramp 10°C/min to 300°C (Second Heat).

Validation: If mass loss >1% before

in TGA, the sample is solvated. Dry under vacuum and re-run.

Solubility & pKa Determination Workflow
Objective: Establish thermodynamic solubility and ionization constants for formulation buffers.

Protocol:

Method: Shake-flask method followed by HPLC-UV quantification.

Media: Water, 0.1N HCl, Phosphate Buffer (pH 6.8), Ethanol.

Equilibration: 24 hours at 25°C and 37°C.

pKa Measurement: Potentiometric titration using a Sirius T3 or equivalent.

Expected pKa: ~10.0 (Typical for phenols, potentially slightly higher due to electron-

donating alkoxy group).

Visualization: Characterization Logic
The following diagram illustrates the decision matrix for characterizing this compound, ensuring

data integrity before thermodynamic constants are finalized.
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Caption: Workflow for validating thermodynamic data. Purity verification is a mandatory

prerequisite to prevent impurity-driven depression of melting points.

Critical Analysis: Stability & Reactivity
For drug development, the thermodynamic stability of the ether linkage and the phenolic ring is

paramount.

Oxidative Thermodynamics
Phenols are susceptible to oxidation to quinones. The 5-methyl group activates the ring,

making it slightly more prone to oxidation than unsubstituted phenol, but the 2-alkoxy group

provides some steric protection.

Recommendation: Store under Argon/Nitrogen at 2-8°C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8176744/docs?utm_src=pdf-body-img#thermodynamic-profiling-of-2-2-methoxyethoxy-5-methylphenol-a-characterization-framework
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8176744?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitoring: Use HPLC to detect the formation of quinone methides (colored impurities) over

time.

Thermal Degradation Pathway
At temperatures >250°C (approaching boiling), the ether linkage (

) is the weakest thermodynamic point.

Mechanism: Radical cleavage of the ethyl bridge.

Impact: TGA data should show a sharp weight loss onset (

) around 260-290°C. If weight loss occurs earlier (<150°C), it indicates residual solvent or
moisture (hygroscopicity of the glycol chain).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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